molecular formula C20H26N2O4S2 B11171958 N-[4-(diethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide

N-[4-(diethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B11171958
M. Wt: 422.6 g/mol
InChI Key: WVYYPGDKZPOGAZ-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is a complex organic compound with a molecular formula of C18H22N2O4S2 This compound is characterized by the presence of a benzamide core, substituted with diethylsulfamoyl and methoxyethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-(diethylsulfamoyl)aniline with 2-(2-methoxyethyl)thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The diethylsulfamoyl and methoxyethylsulfanyl groups may play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to the presence of both diethylsulfamoyl and methoxyethylsulfanyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(2-methoxyethylsulfanyl)benzamide

InChI

InChI=1S/C20H26N2O4S2/c1-4-22(5-2)28(24,25)17-12-10-16(11-13-17)21-20(23)18-8-6-7-9-19(18)27-15-14-26-3/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)

InChI Key

WVYYPGDKZPOGAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC

Origin of Product

United States

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